molecular formula C14H14O3 B3420825 Diorcinol CAS No. 20282-75-1

Diorcinol

Cat. No.: B3420825
CAS No.: 20282-75-1
M. Wt: 230.26 g/mol
InChI Key: SPCJQQBYWVGMQG-UHFFFAOYSA-N
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Description

Diorcinol is a prenylated diphenyl ether, a type of organic compound characterized by its two phenyl rings connected by an oxygen atom and a prenyl group attached to one of the phenyl rings

Mechanism of Action

Target of Action

Diorcinol primarily targets the Candida albicans , a common human fungal pathogen . It has been found to inhibit the activity of the efflux pump and retard the biosynthesis of ergosterol . Ergosterol is a major component of fungal cell membranes and is the target of many antifungal agents .

Mode of Action

This compound interacts with its targets by disrupting the cell membrane dynamics and permeability . This disruption is evidenced by intracellular glycerol accumulation, alteration of cell ultrastructure, and down-regulation of genes involved in cell membrane synthesis . Additionally, this compound treatment results in the elevation of reactive oxygen species (ROS), which causes the dysfunction of mitochondria .

Biochemical Pathways

This compound affects several biochemical pathways. It modulates the transcriptome of A3 cells, with differentially expressed genes mainly involved in autophagy, cell cycle, and DNA replication . Furthermore, it induces autophagy, cell cycle arrest in the G1/S phase, and downregulates the expression of autophagy- and cell cycle-related genes in A3 cells .

Pharmacokinetics

It’s known that this compound decreases the viability of a3 t-cell leukemia cells in a time- and concentration-dependent manner , suggesting that it can be absorbed and distributed to the site of action effectively.

Result of Action

The result of this compound’s action is the fungicidal effect against Candida species . It disrupts the cell membrane, leading to high-osmotic pressure stress and stimulating the production of reactive oxygen species . This results in increased plasma membrane permeability, structural disorganization, vacuolation, and autophagosome formation .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the co-culture of two fungal species can trigger antibiotic diphenyl ether production . .

Biochemical Analysis

Biochemical Properties

Diorcinol interacts with various biomolecules, affecting their function and contributing to its biological activity. For instance, it has been shown to significantly reduce the biofilm thickness of the pathogen Stenotrophomonas maltophilia

Cellular Effects

This compound has been observed to have profound effects on cellular processes. In particular, it has been found to alter the architecture of biofilms without killing the majority of the cells . This indicates that this compound influences cell function, potentially impacting cell signaling pathways and cellular metabolism.

Molecular Mechanism

It is believed to exert its effects at the molecular level through binding interactions with biomolecules, potentially inhibiting or activating certain enzymes

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been observed to have long-term effects on cellular function. For example, it has been found to significantly reduce the biofilm thickness of S. maltophilia over time

Metabolic Pathways

Given its observed effects on cellular metabolism, it is likely that it interacts with various enzymes and cofactors .

Transport and Distribution

Its observed effects on biofilm architecture suggest that it may interact with certain transporters or binding proteins .

Preparation Methods

Synthetic Routes and Reaction Conditions: Diorcinol can be synthesized through a Pd-catalyzed diaryl ether coupling reaction. This method involves the coupling of two phenyl rings in the presence of a palladium catalyst, typically under mild conditions to ensure the formation of the ether bond.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using palladium catalysts and optimized reaction conditions to achieve high yields. The process may also include purification steps to obtain this compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: Diorcinol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and chromium(VI) compounds.

  • Reduction: Reduction reactions may involve hydrogen gas (H₂) in the presence of a metal catalyst.

  • Substitution: Substitution reactions can be carried out using halogenating agents like bromine (Br₂) or iodine (I₂).

Major Products Formed:

  • Oxidation: Oxidation of this compound can lead to the formation of quinones.

  • Reduction: Reduction reactions may produce dihydrothis compound.

  • Substitution: Substitution reactions can result in halogenated derivatives of this compound.

Scientific Research Applications

  • Chemistry: Diorcinol serves as a precursor for the synthesis of more complex organic compounds.

  • Biology: It exhibits cytotoxic activities against certain cancer cell lines, such as HeLa and K562.

  • Medicine: this compound and its derivatives have shown antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA).

  • Industry: The compound is used in the development of new materials and chemical processes.

Comparison with Similar Compounds

  • Verticilatin

  • Other diaryl ethers from marine-derived fungi

Properties

IUPAC Name

3-(3-hydroxy-5-methylphenoxy)-5-methylphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O3/c1-9-3-11(15)7-13(5-9)17-14-6-10(2)4-12(16)8-14/h3-8,15-16H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPCJQQBYWVGMQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)OC2=CC(=CC(=C2)O)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101318702
Record name Diorcinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101318702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20282-75-1
Record name Diorcinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20282-75-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Diorcinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101318702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

ANone: Diorcinol demonstrates potent antibiofilm activity against S. maltophilia, significantly reducing biofilm thickness and altering biofilm architecture. [] Transcriptomic analysis revealed that this compound treatment affects genes involved in iron transport, general metabolism, and membrane biosynthesis in S. maltophilia. []

ANone: Yes, research indicates a synergistic antifungal action between this compound D and fluconazole against both planktonic cells and mature biofilms of Candida albicans. [] This synergy is particularly noteworthy in azole-resistant C. albicans isolates. []

ANone: Studies suggest that this compound D treatment leads to an elevation of ROS within C. albicans cells, which subsequently causes mitochondrial dysfunction, contributing to its fungicidal effect. []

ANone: this compound, when forming an adduct with dehydroaustinol, plays a crucial role in signaling the induction of sporulation in Aspergillus nidulans. This adduct prevents premature crystallization of the signaling molecule on aerial hyphae, facilitating proper sporulation. []

ANone: The molecular formula of this compound is C16H18O4, and its molecular weight is 274.31 g/mol. Several structural analogues, like diorcinols B-E, [] and prenylated derivatives also exist.

ANone: Yes, comprehensive spectroscopic analyses, including NMR (1D and 2D), HRMS, UV, and IR have been employed to elucidate the structure of this compound and its various analogues. [, , , , ]

ANone: Yes, computational methods like DP4+ probability analysis, TDDFT-ECD/ORD calculations, and GIAO-NMR have been employed to confirm the structures and absolute configurations of this compound and its analogues. []

ANone: While specific QSAR models for this compound were not discussed in the provided research, some studies utilize molecular docking simulations to investigate the interactions of this compound derivatives with specific targets, such as Hsp90, to understand their potential as anticancer agents. [, ]

ANone: Research on S. maltophilia biofilms suggests that a prenyl group on the this compound structure significantly contributes to its antibiofilm effects. [] Additionally, increasing bromination in chlorinated rubrolides, compounds structurally related to this compound, also enhances their antibiofilm properties. []

ANone: Yes, studies on prenylated diphenyl ethers, including this compound analogues, reveal that the stereochemistry at the prenylated moiety can impact their biological activities. For instance, the R-configuration in the prenylated moiety was found to be significant. []

ANone: Research on this compound analogues with variations in substituents, particularly the presence or absence of a carboxyl group, indicates a significant impact on their inhibitory activity against specific enzymes like SHP1. []

ANone: While specific stability data was not extensively discussed in the provided research, one study employed "cellophane raft" high-nutrient media to upregulate secondary metabolite diversity in marine-derived fungi, suggesting a potential strategy for improving the production and potentially the stability of this compound. []

ANone: Although specific formulation strategies for this compound were not a central focus in the provided research, the isolation of a new diphenylether-O-glycoside (this compound 3-O-α-D-ribofuranoside) through epigenetic manipulation suggests the potential for modifying this compound to enhance its properties, potentially including bioavailability. []

ANone: The provided research primarily focuses on in vitro studies of this compound and its analogues. Information on ADME (absorption, distribution, metabolism, and excretion) would require further in vivo investigation.

ANone: this compound has demonstrated promising in vitro anticancer activity. Specifically, this compound N exhibited potent cytotoxic effects against A3 T-cell leukemia cells in a time- and concentration-dependent manner. []

ANone: While specific animal model studies were not detailed within the provided research, one study mentions the potential of averufin, a compound isolated alongside this compound, to be considered for further preclinical evaluation, including animal model studies, to validate its anticancer properties. []

ANone: Specific toxicological data on this compound is limited in the provided research. Further studies are needed to thoroughly evaluate its safety profile, including potential long-term effects.

ANone: Researchers employ a combination of techniques, including NMR spectroscopy (1D and 2D), HRMS, UV spectroscopy, and IR spectroscopy, to elucidate the structures of this compound and its analogues. [, , , , ]

ANone: Key milestones include the discovery of this compound and its isolation from various sources like marine fungi and lichens. [, ] The identification of its diverse biological activities, including antifungal, antibacterial, and anticancer properties, represents significant advancements. [, , , , ]

ANone: The research on this compound highlights the importance of interdisciplinary approaches, combining expertise from organic chemistry, microbiology, molecular biology, and computational chemistry. This collaborative effort allows for the comprehensive understanding of this natural product and its potential applications. [, , , , ] For instance, the use of epigenetic manipulation to induce the production of novel this compound derivatives exemplifies the synergy between chemical and biological research. []

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